5-(4,4-Difluoropiperidin-1-yl)-1H-indole
Overview
Description
5-(4,4-Difluoropiperidin-1-yl)-1H-indole is a synthetic organic compound that features a piperidine ring substituted with two fluorine atoms and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,4-Difluoropiperidin-1-yl)-1H-indole typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized by reacting appropriate starting materials under controlled conditions.
Coupling Reaction: The final step involves coupling the 4,4-difluoropiperidine with the indole moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-(4,4-Difluoropiperidin-1-yl)-1H-indole can undergo various chemical reactions, including:
Substitution: The fluorine atoms on the piperidine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, organometallic compounds
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
5-(4,4-Difluoropiperidin-1-yl)-1H-indole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design.
Materials Science: The compound’s fluorinated piperidine ring imparts unique properties, such as increased stability and hydrophobicity, making it useful in the development of advanced materials.
Biological Studies: Researchers study the compound’s interactions with enzymes and receptors to understand its biological activity and potential therapeutic applications.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules, contributing to the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of 5-(4,4-Difluoropiperidin-1-yl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated piperidine ring and indole moiety allow the compound to bind to active sites, modulating the activity of the target proteins. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are selective inhibitors of protein kinase B (Akt) and have been studied for their potential as antitumor agents.
4-Hydroxy-2-quinolones: These compounds exhibit interesting pharmaceutical and biological activities, making them valuable in drug research and development.
Uniqueness
5-(4,4-Difluoropiperidin-1-yl)-1H-indole is unique due to its combination of a fluorinated piperidine ring and an indole moiety. This structure imparts distinct chemical and biological properties, such as increased stability and specific interactions with biological targets, setting it apart from other similar compounds .
Properties
IUPAC Name |
5-(4,4-difluoropiperidin-1-yl)-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2N2/c14-13(15)4-7-17(8-5-13)11-1-2-12-10(9-11)3-6-16-12/h1-3,6,9,16H,4-5,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTFWZFREFDLNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C2=CC3=C(C=C2)NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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